N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Overview
Description
N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a butyl-substituted phenyl group, a fluorobenzoyl moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via acylation reactions using 2-fluorobenzoyl chloride and a suitable base such as triethylamine.
Attachment of the Butyl-Substituted Phenyl Group: The butyl-substituted phenyl group can be attached through a nucleophilic substitution reaction, where the piperidine nitrogen acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
- N-(4-butylphenyl)-1-(2-bromobenzoyl)piperidine-4-carboxamide
- N-(4-butylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-butylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-2-3-6-17-9-11-19(12-10-17)25-22(27)18-13-15-26(16-14-18)23(28)20-7-4-5-8-21(20)24/h4-5,7-12,18H,2-3,6,13-16H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZVGSRNXFEWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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